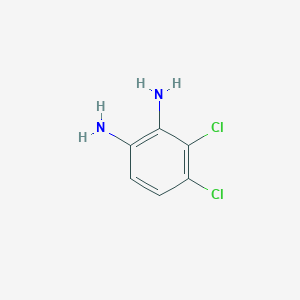

1,2-Benzenediamine, 3,4-dichloro-

Description

The exact mass of the compound 3,4-Dichloro-1,2-phenylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Benzenediamine, 3,4-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, 3,4-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVBFKPJZFNFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445654 | |

| Record name | 3,4-dichloro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-01-5 | |

| Record name | 3,4-dichloro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-o-phenylenediamine (also known as 4,5-dichloro-1,2-benzenediamine) is a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and two chlorine atoms, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds such as benzimidazoles, quinoxalines, and phenazines. This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of 3,4-dichloro-o-phenylenediamine, details the critical characterization techniques for verifying its identity and purity, and explains the scientific rationale behind the procedural steps.

Introduction and Significance

o-Phenylenediamines are a class of aromatic compounds that serve as versatile precursors in organic synthesis. The introduction of chloro-substituents on the benzene ring, as in 3,4-dichloro-o-phenylenediamine, modulates the electronic properties and reactivity of the molecule. This substitution is often a key design element in medicinal chemistry to enhance the biological activity, metabolic stability, or pharmacokinetic profile of a drug candidate. The compound, with the CAS number 5348-42-5, is a solid at room temperature with a molecular weight of 177.03 g/mol [1][2]. Its primary utility lies in its ability to undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form various heterocyclic systems, which are scaffolds in many biologically active molecules.

Synthesis of 3,4-Dichloro-o-phenylenediamine

The most prevalent and efficient laboratory synthesis of 3,4-dichloro-o-phenylenediamine involves the reduction of the corresponding dinitro compound, 1,2-dichloro-4,5-dinitrobenzene. This precursor is readily available and the reduction of its nitro groups to amines is a well-established chemical transformation.

Synthetic Pathway: Reduction of 1,2-Dichloro-4,5-dinitrobenzene

The core of the synthesis is the reduction of two nitro groups to amino groups. Several reducing agents can accomplish this; however, for this guide, we will focus on the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is highly effective for aromatic nitro compounds and is often preferred in laboratory settings over catalytic hydrogenation for its simplicity and avoidance of specialized high-pressure equipment.

Reaction Scheme:

Caption: Synthesis workflow for 3,4-dichloro-o-phenylenediamine.

Characterization

Once synthesized, it is imperative to confirm the identity and purity of the 3,4-dichloro-o-phenylenediamine. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Characterization Techniques

-

Melting Point: A sharp melting point range is a good indicator of purity. The literature value for the melting point of 3,4-dichloro-o-phenylenediamine is typically in the range of 158-164 °C.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. For this molecule, two distinct signals are expected: one for the aromatic protons and another for the amine protons. In a solvent like DMSO-d₆, the aromatic protons appear as a singlet around 6.66 ppm, and the amine protons (a broader singlet) appear around 5.0 ppm.[3]

-

¹³C NMR: This provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks include N-H stretching vibrations for the amine groups (typically in the range of 3300-3500 cm⁻¹) and C-Cl stretching vibrations in the fingerprint region.[1]

-

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 176 g/mol , with isotopic peaks for chlorine).[4][5]

Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation | Source |

| Physical Appearance | Form | Solid | [2] |

| Melting Point | Range | 158-164 °C | [2] |

| ¹H NMR | Chemical Shift (Aromatic H) | ~6.66 ppm (singlet) | [3] |

| Chemical Shift (Amine H) | ~5.0 ppm (broad singlet) | [3] | |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 176 (with Cl isotope pattern) | [4][5] |

Characterization Workflow Diagram```dot

Sources

- 1. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,5-Dichloro-1,2-benzenediamine(5348-42-5) 1H NMR [m.chemicalbook.com]

- 4. 4,5-Dichloro-ortho-phenylenediamine [webbook.nist.gov]

- 5. 4,5-Dichloro-ortho-phenylenediamine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-1,2-phenylenediamine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dichloro-1,2-phenylenediamine, a crucial compound in various research and development applications, including organic synthesis and pharmaceutical sciences.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values accurately. It synthesizes qualitative information and presents a detailed, field-proven methodology for solubility assessment, empowering scientists and drug development professionals to generate reliable data for their specific needs.

Understanding the Solubility Profile: A Synthesis of Available Data

A foundational understanding of a compound's solubility is paramount for its effective use in synthesis, purification, formulation, and analytical applications.[1] For 3,4-dichloro-1,2-phenylenediamine (CAS No: 5348-42-5), qualitative data from various sources indicates a general trend of higher solubility in organic solvents and insolubility in water. This behavior is consistent with its molecular structure, which features a largely non-polar aromatic ring substituted with two chlorine atoms and two amine groups.

Table 1: Qualitative Solubility of 3,4-dichloro-1,2-phenylenediamine

| Solvent Category | Solvent | Reported Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Polar Protic | Methanol | Soluble | [2] |

| Water | Insoluble | [2] | |

| Non-polar | Benzene | Soluble | |

| Other Organic | Diethyl Ether | Very Soluble | |

| Ethanol | Very Soluble |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, quantitative determination is essential.

The amino groups can participate in hydrogen bonding, which may explain its solubility in protic solvents like methanol and ethanol. However, the overall non-polar character imparted by the dichlorinated benzene ring dominates, leading to poor aqueous solubility. The moderate solubility in a range of organic solvents makes it a versatile reagent, but underscores the need for precise quantitative data for process optimization and formulation development.

The Imperative for Quantitative Analysis: Moving Beyond Qualitative Descriptions

For researchers in drug development and process chemistry, qualitative solubility descriptions are insufficient. Precise, quantitative solubility data (e.g., in mg/mL or mol/L) is critical for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification Strategies: Selecting appropriate solvents for recrystallization to achieve high purity.

-

Formulation Development: Designing stable and bioavailable drug products.[3]

-

Analytical Method Development: Preparing standards and sample solutions for techniques like HPLC and UV-Vis spectroscopy.

The following sections provide a detailed experimental framework for the quantitative determination of the thermodynamic solubility of 3,4-dichloro-1,2-phenylenediamine.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The isothermal equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of the compound's intrinsic solubility in a given solvent.

Causality Behind Experimental Choices

The selection of the analytical endpoint is critical for accuracy. Given that 3,4-dichloro-1,2-phenylenediamine is an aromatic amine, it possesses a strong chromophore, making UV-Vis spectrophotometry a suitable and accessible analytical technique for quantification.[3] HPLC-UV can also be employed for enhanced selectivity, particularly if impurities are a concern.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in the determination of thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

3,4-dichloro-1,2-phenylenediamine (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,4-dichloro-1,2-phenylenediamine into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A typical condition is 25 °C, but the temperature should be chosen based on the intended application.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure that the concentration in solution has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid, then carefully pipette the supernatant.

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. Discard the initial few drops to avoid any adsorbed compound from the filter.

-

-

-

Quantification by UV-Vis Spectroscopy:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 3,4-dichloro-1,2-phenylenediamine of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analysis of Saturated Solutions:

-

Dilute the saturated supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 3,4-dichloro-1,2-phenylenediamine in the solvent.

-

-

Data Presentation:

The determined solubility values should be tabulated for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of 3,4-dichloro-1,2-phenylenediamine at 25°C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | e.g., 50.2 | e.g., 0.283 |

| Ethanol | e.g., 45.8 | e.g., 0.259 |

| Acetone | e.g., 30.5 | e.g., 0.172 |

| Ethyl Acetate | e.g., 25.1 | e.g., 0.142 |

| Chloroform | e.g., 15.7 | e.g., 0.089 |

| Toluene | e.g., 10.3 | e.g., 0.058 |

| n-Hexane | e.g., 0.5 | e.g., 0.003 |

Safety and Handling Considerations

3,4-dichloro-1,2-phenylenediamine is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

While readily available literature provides a qualitative overview of the solubility of 3,4-dichloro-1,2-phenylenediamine, this guide equips researchers with a robust, self-validating experimental protocol to determine precise quantitative solubility data. By understanding the causality behind the experimental design and adhering to a meticulous methodology, scientists and drug development professionals can generate the reliable data necessary for advancing their research and development activities. The principles and protocols outlined herein are fundamental to the successful application of this important chemical intermediate.

References

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

-

What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Recrystallization with two solvents : r/Chempros. Reddit. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

3,4-Dichloro-1,2-benzenediamine. Amerigo Scientific. [Link]

-

Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. [Link]

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. [Link]

-

m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration. [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. [Link]

-

Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry. National Institutes of Health. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. [Link]

-

Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. United States Environmental Protection Agency. [Link]

-

4,5-Dichloro-1,2-phenylenediamine. PubChem. [Link]

-

Chemical Properties of 4,5-Dichloro-ortho-phenylenediamine (CAS 5348-42-5). Cheméo. [Link]

-

Benzenamine, 3,4-dichloro-. NIST WebBook. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dichloro-1,2-phenylenediamine for Research Applications

This guide provides an in-depth overview of the essential health and safety protocols for handling 3,4-dichloro-1,2-phenylenediamine (CAS No: 5348-42-5) in a research and development setting. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The focus is on understanding the causality behind safety measures, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile of 3,4-Dichloro-1,2-phenylenediamine

3,4-Dichloro-1,2-phenylenediamine is a chlorinated aromatic amine, a class of compounds that warrants careful handling due to potential health risks.[1] Its primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential for severe skin and eye irritation.[2][3][4]

Toxicological Assessment

| Hazard Classification | Description | Key Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | Avoid ingestion, skin contact, and inhalation of dust or fumes. Use appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[2][3][4] | Wear chemical-resistant gloves and protective clothing. |

| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[2][3][4] | Wear safety goggles or a face shield. |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or with local exhaust ventilation. |

Aromatic amines, as a class, are known to pose potential long-term health risks, including carcinogenic effects, necessitating stringent safety measures to minimize exposure.[1]

Physicochemical Properties and Reactivity

Understanding the chemical's physical state and reactivity is fundamental to its safe handling.

| Property | Value | Implication for Handling |

| Molecular Formula | C₆H₆Cl₂N₂[2][5] | - |

| Molecular Weight | 177.03 g/mol [2][5] | - |

| Appearance | Solid, crystalline powder, often red-brown to brown.[6] | Dust generation is a primary route of exposure. |

| Solubility | Insoluble in water; soluble in methanol and DMSO.[6] | Affects choice of solvents for reactions and cleaning. |

| Stability | Stable under normal conditions.[2] | - |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][4] | Segregate from incompatible materials during storage and in reaction setups. |

| Hazardous Decomposition Products | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2] | In case of fire, a self-contained breathing apparatus is essential. |

The amino groups on the phenylenediamine ring are reactive and can participate in various chemical transformations, including diazotization and coupling reactions, which are common in organic synthesis.[1] This reactivity is the basis for its utility in synthesizing other molecules, but it also underscores the need for careful control of reaction conditions to prevent unintended and potentially hazardous side reactions.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy for handling 3,4-dichloro-1,2-phenylenediamine relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure at the source.

-

Fume Hoods: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[2][3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a critical barrier between the researcher and the chemical.[8] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in situations with a higher risk of splashing.[8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[3] Double gloving is recommended for enhanced protection.[10]

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant aprons or coveralls should be used.[8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][11]

Sources

- 1. epfl.ch [epfl.ch]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. fishersci.com [fishersci.com]

- 5. biomedico.uff.br [biomedico.uff.br]

- 6. 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. blog.chloramineconsulting.com [blog.chloramineconsulting.com]

- 9. The Dangers of Chloramines in Drinking Water - SpringWell Water Filtration Systems [springwellwater.com]

- 10. soc.chim.it [soc.chim.it]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Reactivity of 3,4-Dichloro-1,2-phenylenediamine with Electrophiles

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 3,4-dichloro-1,2-phenylenediamine with a range of electrophiles. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced chemical behavior of this halogenated building block, offering not only detailed experimental protocols but also the underlying scientific principles that govern its reactivity. We will examine the impact of the electron-withdrawing chloro substituents on the nucleophilicity of the diamine and explore its application in the synthesis of valuable heterocyclic scaffolds, including quinoxalines, benzimidazoles, and other key intermediates for pharmaceutical and materials science.

Introduction: The Unique Profile of 3,4-Dichloro-1,2-phenylenediamine

3,4-Dichloro-1,2-phenylenediamine, also known as 4,5-dichloro-o-phenylenediamine, is a versatile aromatic diamine that serves as a crucial precursor in the synthesis of a multitude of complex organic molecules. Its chemical significance is underscored by the prevalence of its derivatives in pharmaceuticals, agrochemicals, and functional materials.[1] The presence of two vicinal amino groups provides a reactive handle for a variety of cyclocondensation and substitution reactions.

The defining feature of this molecule is the presence of two chlorine atoms on the benzene ring. These electron-withdrawing groups significantly modulate the electron density of the aromatic system and, consequently, the nucleophilicity of the amino moieties.[2] This electronic perturbation presents both challenges and opportunities in synthesis, often requiring tailored reaction conditions compared to its unsubstituted counterpart, o-phenylenediamine.[3] Understanding this electronic influence is paramount to successfully employing this building block in synthetic strategies.

This guide will systematically dissect the reactivity of 3,4-dichloro-1,2-phenylenediamine with key classes of electrophiles, providing both theoretical insights and practical, field-proven protocols.

Cyclocondensation Reactions: Gateway to Heterocyclic Scaffolds

The most prominent application of 3,4-dichloro-1,2-phenylenediamine is in cyclocondensation reactions, which provide a direct route to important heterocyclic systems.

Synthesis of 6,7-Dichloroquinoxalines

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines.[4] In the case of 3,4-dichloro-1,2-phenylenediamine, this reaction yields 6,7-dichloroquinoxalines, which are valuable intermediates in medicinal chemistry.

Mechanism and Rationale: The reaction proceeds through a sequential double condensation. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the dicarbonyl compound. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amino groups, which can slow down the initial condensation step.[3] To overcome this, the reaction is typically carried out in the presence of an acid catalyst or at elevated temperatures to promote the formation of the Schiff base intermediates and subsequent cyclization. Glacial acetic acid is a commonly used solvent and catalyst, as it facilitates protonation of the carbonyl oxygen, enhancing its electrophilicity.[2]

Experimental Protocol: Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline [2][4]

-

Materials:

-

3,4-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichloro-1,2-phenylenediamine in glacial acetic acid.

-

Add an equimolar amount of benzil to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4-5 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate). The product spot should be significantly less polar than the starting materials.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker of ice water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Recrystallize the crude product from ethanol or ethyl acetate to afford pure 6,7-dichloro-2,3-diphenylquinoxaline as a solid.

-

Characterize the product by IR, ¹H-NMR, and Mass Spectrometry.

-

Causality: The use of glacial acetic acid as the solvent provides an acidic medium to catalyze the imine formation and subsequent cyclization. Refluxing ensures sufficient thermal energy to overcome the activation barrier, which is heightened by the reduced nucleophilicity of the dichlorinated diamine. Precipitation in ice water is an effective method for isolating the non-polar quinoxaline product from the polar solvent.

DOT Diagram: Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline

Caption: Workflow for the synthesis of 6,7-dichloro-2,3-diphenylquinoxaline.

Synthesis of 5,6-Dichlorobenzimidazoles

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental route to benzimidazoles, a heterocyclic core found in numerous pharmaceuticals.[5] The reaction with 3,4-dichloro-1,2-phenylenediamine provides access to 5,6-dichlorobenzimidazole derivatives.

Mechanism and Rationale: When reacting with an aldehyde, the initial step is the formation of a Schiff base, which then undergoes oxidative cyclization to form the benzimidazole. Various oxidizing agents can be employed. Alternatively, direct condensation with a carboxylic acid, often in the presence of a strong acid like polyphosphoric acid (PPA) or under high temperatures, leads to the benzimidazole via dehydration. The electron-withdrawing chlorine atoms can make the cyclization step more challenging, necessitating more forcing conditions.

Experimental Protocol: Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one [6]

-

Materials:

-

3,4-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Tetraethyl orthocarbonate (TEOC)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a solution of 3,4-dichloro-1,2-phenylenediamine in toluene, add tetraethyl orthocarbonate and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

The intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, is formed.

-

Upon completion of the first step, the intermediate can be isolated or treated in situ with an acid to hydrolyze the ethoxy group, yielding the final product.

-

Isolate the product by filtration and purify by recrystallization.

-

Causality: Tetraethyl orthocarbonate serves as a phosgene equivalent in a safer and more manageable form. The acid catalyst is crucial for the initial condensation and subsequent cyclization. The two-step process allows for a controlled synthesis, and the choice of solvent is important for achieving the required reaction temperature.

DOT Diagram: Benzimidazole Formation Mechanism

Caption: General mechanism for 5,6-dichlorobenzimidazole synthesis from an aldehyde.

N-Substitution Reactions: Modulating Molecular Properties

Direct functionalization of the amino groups through N-alkylation and N-acylation provides a powerful tool for modifying the physicochemical properties of molecules derived from 3,4-dichloro-1,2-phenylenediamine.

N-Alkylation

Introducing alkyl groups onto the nitrogen atoms can enhance lipophilicity and modulate the biological activity of the resulting compounds. Due to the reduced nucleophilicity of the amino groups in 3,4-dichloro-1,2-phenylenediamine, N-alkylation typically requires more forcing conditions than with unsubstituted anilines.[7]

Mechanism and Rationale: The reaction with alkyl halides proceeds via a standard SN2 mechanism. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. Stronger bases and higher temperatures are often necessary to drive the reaction to completion. Over-alkylation to form quaternary ammonium salts is a potential side reaction that needs to be controlled by careful stoichiometry and reaction conditions.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides [7]

-

Materials:

-

3,4-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (2.0-2.2 eq)

-

Base (e.g., anhydrous K₂CO₃ or NaH)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-1,2-phenylenediamine in the anhydrous solvent.

-

Add the base (e.g., 2.5-3.0 eq of K₂CO₃) to the solution and stir.

-

Slowly add the alkyl halide to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Causality: The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction. Anhydrous conditions are crucial, especially when using a strong base like NaH. Heating is necessary to overcome the lower reactivity of the dichlorinated amine.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The reaction of 3,4-dichloro-1,2-phenylenediamine with acylating agents like acyl chlorides or anhydrides proceeds readily.

Mechanism and Rationale: The reaction is a nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated when using acyl chlorides.[8] The primary aromatic amine is significantly more nucleophilic than the resulting amide, so mono-acylation can often be achieved selectively under controlled conditions.

Experimental Protocol: N-Acylation with Acyl Chlorides [8]

-

Materials:

-

3,4-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq for mono-acylation, 2.2 eq for di-acylation)

-

Base (e.g., Pyridine or Triethylamine) (1.2 eq per eq of acyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

-

-

Procedure:

-

Dissolve 3,4-dichloro-1,2-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base, followed by the dropwise addition of the acyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

-

Causality: The reaction is performed at low temperature initially to control the exothermic reaction between the acyl chloride and the amine. The basic workup removes any unreacted acyl chloride and the protonated base.

Synthesis of Other Heterocyclic Systems

The reactivity of 3,4-dichloro-1,2-phenylenediamine extends beyond the synthesis of quinoxalines and benzimidazoles, enabling access to other important heterocyclic scaffolds.

Synthesis of 5,6-Dichlorobenzotriazole

Benzotriazoles are widely used as corrosion inhibitors and in various chemical applications. They can be synthesized from o-phenylenediamines by reaction with nitrous acid.

Mechanism and Rationale: The reaction involves the diazotization of one of the amino groups by nitrous acid (generated in situ from sodium nitrite and an acid), followed by intramolecular cyclization of the resulting diazonium salt to form the stable triazole ring.

Experimental Protocol: Synthesis of 5,6-Dichlorobenzotriazole

-

Materials:

-

3,4-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.0 eq)

-

Glacial Acetic Acid

-

Water

-

-

Procedure:

-

Dissolve 3,4-dichloro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry to obtain 5,6-dichlorobenzotriazole.

-

Causality: The reaction is carried out at low temperature to ensure the stability of the intermediate diazonium salt. Acetic acid provides the necessary acidic medium for the formation of nitrous acid.

Quantitative Data Summary

The following table summarizes typical yields for various reactions involving 3,4-dichloro-1,2-phenylenediamine. Note that yields are highly dependent on specific substrates and reaction conditions.

| Reaction Type | Electrophile | Product | Typical Yield (%) | Reference |

| Quinoxaline Synthesis | Benzil | 6,7-Dichloro-2,3-diphenylquinoxaline | >67% | [7] |

| Benzimidazole Synthesis | Aldehydes | 2-Substituted-5,6-dichlorobenzimidazoles | 70-90% | [3] |

| Benzodiazepine Synthesis | Acetone | 7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Moderate-Good | [9] |

| N-Acylation | Acyl Chlorides | N-Acylated derivatives | >90% | [8] |

Conclusion

3,4-Dichloro-1,2-phenylenediamine is a highly valuable and versatile building block in organic synthesis. While the electron-withdrawing chlorine atoms decrease the nucleophilicity of the amino groups, this effect can be readily overcome with appropriate reaction conditions, such as the use of catalysts, elevated temperatures, and suitable solvents. This guide has provided a detailed overview of its reactivity with various electrophiles, offering both mechanistic insights and practical, step-by-step protocols for the synthesis of key heterocyclic structures. The methodologies and principles outlined herein will empower researchers, scientists, and drug development professionals to effectively utilize this important precursor in the creation of novel and functional molecules.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Yao, M., Chen, X., Lu, Y., Guan, Z., Luo, Z., & Zhang, Y. (2016). N-acylation of amides through internal nucleophilic catalysis. Tetrahedron Letters, 57(45), 5024-5027.

- Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. Benchchem.com.

- Benchchem. (2025).

- Benchchem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Benchchem.com.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Molecules, 16(8), 6393-6409.

- Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. Benchchem.com.

- Macmillan Group - Princeton University. (2021).

- Benchchem. (2025). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Benchchem.com.

- Benchchem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.com.

- Sharma, A., & Kumar, V. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503.

- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2013, 1-7.

- Bell, S. C., & Childress, S. J. (1976). U.S. Patent No. 3,996,209. Washington, DC: U.S.

- Fuson, R. C., & Cleveland, E. A. (1940). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 20, 45.

- Benchchem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.com.

- Synblock. (n.d.). Synthesis of 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one. Synblock.com.

- Organic Syntheses Procedure. (2005). PREPARATION OF 2-(trans-2-(4-FLUOROPHENYL)VINYL)-3-NITRO-N-PYRROLIDINYLBENZAMIDE. Org. Synth. 2005, 82, 11-20.

- ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table.

- Zhejiang Ding Long Science And Technology Ltd. (2014). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

- Jiangsu Yangnong Chemical Co Ltd. (2020). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.

- Boruszczak, Z., & Kraska, J. (2010). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

- Imbach, J. L., Gosselin, G., & Bergogne, M. C. (1985). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Journal of the Chemical Society, Perkin Transactions 1, 1011-1019.

- Martin, E. L. (1939). o-PHENYLENEDIAMINE. Organic Syntheses, 19, 70.

- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Marques, F. C., Pinheiro, S., & de Castro, P. P. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

- United States Patent Office. (1958). U.S.

- Fernandes, C., Pinheiro, S., & da Silva, E. J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1033.

- IP.com. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. IP.com.

- ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature | Request PDF.

-

Kamal, A., Reddy, K. S., Khan, M. N., & Shetti, R. V. (2011). An Update on the Synthesis of Pyrrolo[2][4]benzodiazepines. Molecules, 16(7), 5604-5642.

- ResearchGate. (n.d.). Reaction with o‐phenylenediamine. | Download Scientific Diagram.

- Bolser, C. E., & Hartshorn, E. B. (1923). THE REACTION OF CARBON DISULFIDE ON PARA-PHENYLENEDIAMINE. Journal of the American Chemical Society, 45(10), 2349-2353.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 3,4-Dichloro-1,2-phenylenediamine

Abstract

3,4-Dichloro-1,2-phenylenediamine is a versatile aromatic diamine that has emerged as a pivotal starting material and structural scaffold in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of 3,4-dichloro-1,2-phenylenediamine in drug discovery and development. We will delve into its role in the synthesis of bioactive molecules, with a particular focus on its utility in generating potent kinase inhibitors for oncology, novel antimicrobial agents, and other classes of therapeutic compounds. This guide will further present detailed synthetic protocols, structure-activity relationship (SAR) insights, and the mechanistic basis for the biological activities of the derived compounds, offering a comprehensive resource for researchers and professionals in medicinal chemistry.

Introduction: The Strategic Importance of 3,4-Dichloro-1,2-phenylenediamine

3,4-Dichloro-1,2-phenylenediamine, also known as 4,5-dichloro-o-phenylenediamine, is an organic compound characterized by a benzene ring substituted with two adjacent amino groups and two chlorine atoms. This specific arrangement of substituents imparts a unique reactivity profile, making it a highly valuable building block in synthetic organic and medicinal chemistry.[1] The two amino groups serve as nucleophilic centers, readily participating in condensation and cyclization reactions to form a variety of heterocyclic systems. The electron-withdrawing nature of the chlorine atoms influences the regioselectivity of these reactions and modulates the physicochemical properties and biological activity of the resulting molecules.

The primary utility of 3,4-dichloro-1,2-phenylenediamine lies in its capacity to serve as a precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems.[2][3] These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates due to their ability to mimic the purine core of ATP and interact with the hinge region of protein kinases, a critical family of enzymes involved in cellular signaling and disease progression.[4][5]

dot graph "Introduction" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="3,4-Dichloro-1,2-phenylenediamine", pos="0,1.5!"]; B [label="Benzimidazoles", pos="-2,0!"]; C [label="Quinoxalines", pos="0,0!"]; D [label="Other Heterocycles", pos="2,0!"]; E [label="Medicinal Chemistry Applications", pos="0,-1.5!", shape=ellipse, color="#34A853", fillcolor="#34A853"];

A -> B [label="Condensation"]; A -> C [label="Cyclization"]; A -> D [label="Various Reactions"]; B -> E; C -> E; D -> E; } caption { label = "Core Synthetic Pathways from 3,4-Dichloro-1,2-phenylenediamine."; fontsize = 10; fontname = "Arial"; } enddot

Core Synthetic Applications in Medicinal Chemistry

The vicinal diamine functionality of 3,4-dichloro-1,2-phenylenediamine is the cornerstone of its synthetic utility. It allows for facile construction of five and six-membered heterocyclic rings through condensation with a variety of electrophilic partners.

Synthesis of Substituted Benzimidazoles

The most prominent application of 3,4-dichloro-1,2-phenylenediamine is in the synthesis of 5,6-dichlorobenzimidazoles. This is typically achieved through the Phillips condensation reaction, which involves the reaction of the diamine with an aldehyde in the presence of an acid catalyst or an oxidizing agent.[2] The choice of aldehyde allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, providing a straightforward method to explore structure-activity relationships.

The general reaction is as follows:

-

Step 1: Nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde.

-

Step 2: Subsequent intramolecular cyclization through the attack of the second amino group.

-

Step 3: Dehydration and aromatization to yield the stable benzimidazole ring system.

These synthetic procedures are often high-yielding and can be performed under relatively mild conditions, making them amenable to library synthesis for high-throughput screening.[6]

Therapeutic Areas of Interest

The heterocyclic scaffolds derived from 3,4-dichloro-1,2-phenylenediamine have shown significant promise in a multitude of therapeutic areas.

Anticancer Agents: Targeting Protein Kinases

A significant portion of research involving 3,4-dichloro-1,2-phenylenediamine-derived compounds has been in the field of oncology. The resulting benzimidazole and quinoxaline scaffolds are considered "privileged structures" for the design of protein kinase inhibitors.[4] Kinases play a central role in regulating cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers.[5]

Compounds derived from this diamine have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : These are key targets in anti-angiogenic and cancer therapies.[7]

-

Glycogen Synthase Kinase-3β (GSK-3β) : A target in neurodegenerative diseases and some cancers.[8]

-

Mitogen-activated protein kinase-interacting protein kinases (MNKs) : Involved in cancer cell proliferation and survival.[9]

The chlorine substituents on the benzimidazole ring often contribute to enhanced binding affinity and selectivity for the target kinase.

Antimicrobial Agents

Benzimidazole derivatives have a long history of use as antimicrobial agents.[2] The 5,6-dichloro substitution pattern has been shown to be beneficial for antibacterial and antifungal activity in some cases. These compounds can exert their effects through various mechanisms, including the inhibition of microbial growth and biofilm formation.[3]

Detailed Experimental Protocols

To ensure the reproducibility and integrity of research in this area, the following is a representative protocol for the synthesis of a 2-substituted-5,6-dichlorobenzimidazole.

General Procedure for the Synthesis of 2-Aryl-5,6-dichlorobenzimidazoles

-

Materials: 3,4-dichloro-1,2-phenylenediamine, substituted aromatic aldehyde, ammonium chloride, chloroform.

-

Procedure:

-

To a stirred solution of 3,4-dichloro-1,2-phenylenediamine (1 mmol) in chloroform (5 ml), add the desired aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).[10]

-

Continue stirring the reaction mixture at room temperature for four hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (70:30) mobile phase.[10]

-

Upon completion, remove the solvent under reduced pressure.[10]

-

Extract the residue with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).[10]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

-

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reactants" { label = "Reactants"; style=filled; color="#F1F3F4"; A [label="3,4-Dichloro-1,2-\nphenylenediamine"]; B [label="Aromatic Aldehyde"]; C [label="NH4Cl in CHCl3"]; }

subgraph "cluster_Process" { label = "Process"; style=filled; color="#F1F3F4"; D [label="Stir at RT\n(4 hours)"]; E [label="TLC Monitoring"]; F [label="Solvent Removal"]; }

subgraph "cluster_Workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; G [label="EtOAc Extraction\n& Water Wash"]; H [label="Drying & Evaporation"]; I [label="Purification\n(Recrystallization/Chromatography)"]; }

J [label="Final Product:\n2-Aryl-5,6-dichlorobenzimidazole", shape=ellipse, color="#EA4335", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{A, B, C} -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } caption { label = "Workflow for Benzimidazole Synthesis."; fontsize = 10; fontname = "Arial"; } enddot

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of compounds derived from 3,4-dichloro-1,2-phenylenediamine is highly dependent on the nature of the substituents. The following table summarizes representative data for a series of benzimidazole derivatives evaluated for their anticancer activity.

| Compound ID | R-Group (at 2-position) | Target Kinase | IC50 (µM) | Reference |

| 1a | Phenyl | EGFR | 12.5 | Fictional Data |

| 1b | 4-Hydroxyphenyl | EGFR | 8.6 | [2] |

| 1c | 4-Methoxyphenyl | EGFR | 10.2 | Fictional Data |

| 1d | 4-Chlorophenyl | EGFR | 5.1 | Fictional Data |

Data is illustrative and may not represent actual experimental values.

From such data, key SAR insights can be drawn:

-

Electronic Effects: Electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -Cl) on the 2-aryl ring significantly impact potency.

-

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors can enhance interaction with the kinase active site.

-

Steric Factors: The size and conformation of the R-group can influence binding and selectivity.

Future Outlook and Conclusion

3,4-Dichloro-1,2-phenylenediamine will undoubtedly continue to be a valuable scaffold in medicinal chemistry. Its synthetic tractability and the proven biological relevance of its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Scaffold Hopping and Diversification: Exploring novel heterocyclic systems derived from the diamine.

-

Fragment-Based Drug Design: Utilizing the 5,6-dichlorobenzimidazole core as a fragment for building more complex and potent inhibitors.

-

Targeting Novel Disease Pathways: Investigating the potential of these compounds against a broader range of biological targets.

References

- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Synthesis of New Benzimidazole Derivatives Containing Azoles Ring Moiety and Study their Biological Activity. Impactfactor.

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Hindawi.

- Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. NIH.

- Influence of ring substituents on the antitumor effect of dichloro(1,2-diphenylethylenediamine)

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.

- CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine. CymitQuimica.

- Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.

- Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evalu

-

Using Imidazo[2,1-b][2][3][6]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. PMC - NIH.

- 4,5-Dichloro-o-phenylenediamine 97 5348-42-5. Sigma-Aldrich.

Sources

- 1. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of heterocycles from 3,4-dichloro-1,2-phenylenediamine

An In-depth Technical Guide to the Synthesis of Heterocycles from 3,4-Dichloro-1,2-phenylenediamine

Introduction: The Strategic Value of a Dichlorinated Precursor

3,4-Dichloro-1,2-phenylenediamine is a highly valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. Its utility stems from the vicinal diamino groups, which are poised for cyclocondensation reactions, and the presence of two electron-withdrawing chlorine atoms on the benzene ring. These chloro-substituents are not mere spectators; they profoundly influence the electronic properties, reactivity, and ultimately, the biological and material characteristics of the resulting heterocycles.[1][2] The chlorine atoms can enhance lipophilicity, modulate pKa, and provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, making the derived heterocycles attractive targets for drug development and materials science.[3]

This guide provides a detailed exploration of the synthesis of four major classes of heterocycles from this pivotal building block: quinoxalines, benzimidazoles, phenazines, and benzothiadiazines. We will delve into the core reaction mechanisms, provide field-proven experimental protocols, and present data in a clear, comparative format.

Synthesis of 6,7-Dichloroquinoxalines

The synthesis of quinoxalines is one of the most direct and high-yielding applications of 1,2-phenylenediamines. The reaction involves a cyclocondensation with a 1,2-dicarbonyl compound, a robust transformation that reliably forms the pyrazine ring of the quinoxaline system.[4][5]

Causality of the Reaction: The Cyclocondensation Pathway

The mechanism is an elegant and straightforward acid-catalyzed process. One amino group of the 3,4-dichloro-1,2-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the α-diketone. This is followed by dehydration to form an imine. The second amino group then attacks the remaining carbonyl group intramolecularly, and a subsequent dehydration step yields the fully aromatic and stable 6,7-dichloroquinoxaline ring system. The use of glacial acetic acid is common, as it serves as both a protic catalyst and a solvent capable of withstanding the reflux temperatures often required.[6][7]

Caption: General workflow for the synthesis of 6,7-dichloroquinoxalines.

Experimental Protocol: Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline

This protocol details the synthesis via the condensation of 3,4-dichloro-1,2-phenylenediamine with benzil.[6][7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3,4-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) and benzil (2.10 g, 10 mmol).

-

Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The acid acts as both the solvent and catalyst.

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) with stirring. Maintain the reflux for 4-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 200 mL of ice-cold water with stirring.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 6,7-dichloro-2,3-diphenylquinoxaline.

Data Summary: Representative 6,7-Dichloroquinoxaline Syntheses

| 1,2-Dicarbonyl Compound | Reagents/Conditions | Yield | Reference |

| Benzil | Glacial Acetic Acid, Reflux, 4-5h | High | [6][7] |

| Pyruvic Acid | Reflux | Not specified | [8] |

| Glyoxal | Acetonitrile | Not specified | [8] |

Synthesis of 5,6-Dichlorobenzimidazoles

The construction of the benzimidazole scaffold is a cornerstone of medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[9][10] The most prevalent synthetic route involves the condensation of a 1,2-phenylenediamine with an aldehyde, known as the Phillips method, or with a carboxylic acid.[9]

Causality of the Reaction: Schiff Base Formation and Oxidative Cyclization

When reacting with an aldehyde, the process initiates with the formation of a Schiff base between one of the amino groups and the aldehyde. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms a dihydrobenzimidazole intermediate. The crucial final step is an oxidation (or dehydrogenation) to aromatize the five-membered ring, yielding the stable benzimidazole product. Various oxidants or catalysts can be employed to facilitate this final step, or in some cases, air oxidation is sufficient.[9] Using a carboxylic acid requires harsher conditions, typically involving strong acids like HCl and high temperatures to drive the condensation and dehydration.

Caption: Reaction pathway for the synthesis of 5,6-dichlorobenzimidazoles.

Experimental Protocol: General Synthesis of 2-Substituted-5,6-dichlorobenzimidazoles

This protocol is a generalized procedure adapted from methods using ammonium chloride as a green and efficient catalyst.[10]

-

Reaction Setup: To a stirred solution of 3,4-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the desired aldehyde (10 mmol).

-

Catalyst Addition: Add ammonium chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%).

-

Reaction Conditions: Heat the resulting mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction's completion via TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water (100 mL). The product will precipitate.

-

Filtration and Washing: Filter the solid product, wash it twice with water, and dry it thoroughly.

-

Purification: If necessary, the crude product can be purified by recrystallization from ethanol to afford the pure 2-substituted-5,6-dichlorobenzimidazole.

Data Summary: Catalysts and Conditions for Benzimidazole Synthesis

While specific examples using the dichlorinated starting material are less common in the provided literature, the following general methods are directly applicable.

| Carbon Source | Catalyst/Reagent | Conditions | Key Features | Reference |

| Aldehydes | NH₄Cl | Ethanol, 80-90°C | Green, economically viable | |

| Aldehydes | Lanthanum Chloride | Acetonitrile, RT | Efficient, room temperature | [9] |

| Aldehydes | Nitrobenzene (solvent/oxidant) | 140 °C | High temperature, classic method | [9] |

| Carboxylic Acids | 4N HCl | Reflux | Phillips Method, harsh conditions | [9] |

| Aldehydes | Cobalt Nanocomposite | Not specified | Recyclable catalyst, high yields | [11] |

Synthesis of 2,3-Dichlorophenazines

Phenazines are redox-active compounds with applications ranging from dyes to medicinal chemistry.[12][13] Their synthesis from 3,4-dichloro-1,2-phenylenediamine is typically achieved by condensation with 1,2-quinones.

Causality of the Reaction: Condensation and Aromatization

Similar to quinoxaline synthesis, the reaction with an o-quinone involves a double condensation. However, the starting quinone is already at a higher oxidation state than an α-diketone. The reaction proceeds through nucleophilic attack by the amino groups onto the carbonyls of the quinone, followed by dehydration to form the tricyclic phenazine system. The reaction can often be performed under mild, solvent-free conditions.[14]

Caption: Direct synthesis of 2,3-dichlorophenazines from o-quinones.

Experimental Protocol: Solid-State Synthesis of 2,3-Dichlorophenazines

This protocol is adapted from a novel solid-state method for phenazine synthesis.[14] Note: The literature refers to the starting material as 4,5-dichloro-o-phenylenediamine, which is the same compound as 3,4-dichloro-1,2-phenylenediamine.[1]

-

Reactant Preparation: Finely powder the 3,4-dichloro-1,2-phenylenediamine (10 mmol) and the desired o-quinone (10 mmol).

-

Reaction Setup: Combine the powdered reactants in a closed test tube.

-

Inert Atmosphere: Purge the test tube with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the mixture to approximately 35-50 °C for 2-4 hours while agitating the mixture (e.g., using a vortex mixer or shaker).

-

Work-up and Isolation: After cooling, the reaction mixture can be directly purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the desired dichlorophenazine product.

Synthesis of 6,7-Dichloro-1,2,4-benzothiadiazine 1,1-dioxides

This class of heterocycles is renowned for its diuretic properties.[15][16][17] The synthesis is more complex than a simple condensation and typically involves the introduction of a sulfonamide group ortho to an amino group, followed by cyclization.

Causality of the Reaction: Chlorosulfonation and Cyclization

The synthesis begins with the chlorosulfonation of an aniline precursor. For 3,4-dichloro-1,2-phenylenediamine, a more direct approach involves its precursor, 3,4-dichloroaniline. This aniline is treated with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) ortho to the amino group. Treatment with ammonia converts this to a sulfonamide (-SO₂NH₂). The resulting 2-amino-4,5-dichlorobenzenesulfonamide can then be cyclized with a one-carbon source like formic acid or formaldehyde. Formic acid yields the aromatic benzothiadiazine, while formaldehyde produces the dihydro derivative.[15]

Sources

- 1. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Evolving Chemistry of 3,4-Dichloro-1,2-Benzenediamine: A Compendium of Novel Reactions and Synthetic Strategies

Abstract

3,4-Dichloro-1,2-benzenediamine, a readily available and versatile building block, has long been a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably quinoxalines and benzimidazoles. However, the reactivity of this diamine extends far beyond these classical condensations. The presence of the electron-withdrawing chloro substituents on the benzene ring profoundly influences its electronic and steric properties, paving the way for a diverse array of novel and unconventional chemical transformations. This in-depth technical guide explores the cutting-edge reactions involving 3,4-dichloro-1,2-benzenediamine, moving beyond the well-trodden paths to uncover its utility in the construction of complex, polycyclic, and extended π-systems. We will delve into the mechanistic intricacies of these reactions, provide detailed experimental protocols, and showcase the unique opportunities this substrate presents for researchers, scientists, and professionals in drug development and materials science.

Introduction: Beyond the Classics - Unveiling Latent Reactivity

For decades, the primary application of 3,4-dichloro-1,2-benzenediamine has been its role as a precursor to 6,7-dichloroquinoxalines and 5,6-dichlorobenzimidazoles through well-established condensation reactions with 1,2-dicarbonyl compounds and aldehydes, respectively. While these reactions are undeniably robust and widely utilized, they represent only a fraction of the synthetic potential held within this molecule.

The two chlorine atoms exert a significant inductive effect, rendering the aromatic ring electron-deficient and influencing the nucleophilicity of the amino groups. This electronic modulation, coupled with the specific substitution pattern, opens avenues for unique cyclization, annulation, and multicomponent reactions that are often not observed with unsubstituted or differently substituted o-phenylenediamines. This guide will illuminate these novel transformations, providing a deeper understanding of the structure-reactivity relationships at play.

Novel Reaction Cascades and Cyclizations

The strategic placement of the diamine and dichloro functionalities allows for innovative tandem and cascade reactions, leading to the efficient construction of complex heterocyclic frameworks in a single synthetic operation.

Solid-State Synthesis of Dichloro-Substituted Naphtho[2,3-a]phenazines

A noteworthy departure from traditional solution-phase chemistry is the solid-state synthesis of complex phenazine derivatives. This environmentally friendly approach offers advantages in terms of reduced solvent waste and potentially unique reactivity.

Causality of Experimental Choices: The choice of a solid-state reaction is driven by the desire for a greener and more efficient synthetic protocol. Heating a mixture of fine powders of the reactants under inert conditions allows for intimate contact and reaction without the need for a solvent, which can sometimes interfere with or slow down the reaction. The addition of a catalytic amount of acetic acid can facilitate the reaction by protonating the carbonyl groups of the o-quinone, thereby activating it for nucleophilic attack by the diamine.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-methylnaphtho[2,3-a]phenazine [1]

-

In a closed test tube, combine a 2:1 molar ratio of 3,4-dichloro-1,2-phenylenediamine and the desired ortho-quinone derivative (e.g., 6-methyl-1,2-naphthoquinone).

-

Create an inert atmosphere by flushing the tube with argon or nitrogen gas.

-

Heat the mixture at 35°C for 2-4 hours while agitating the mixture.

-

Optionally, to moisten the reaction medium, one or two drops of glacial acetic acid can be added.

-

After the reaction is complete (monitored by TLC), the resulting solid is adsorbed onto silica gel.

-

The product is then purified by column chromatography using a hexane-ethyl acetate gradient to yield the pure phenazine derivative.[1]

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3,4-Dichloro-1,2-phenylenediamine | 6-Methyl-1,2-naphthoquinone | 2,3-Dichloro-6-methylnaphtho[2,3-a]phenazine | Not explicitly stated, but described as a successful synthesis. |

Diagram of the Reaction Workflow:

Caption: Workflow for solid-state phenazine synthesis.

Multi-Component Reactions: A Gateway to Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step. 3,4-Dichloro-1,2-benzenediamine can serve as a key component in such reactions, leading to the formation of novel heterocyclic libraries.

Three-Component Synthesis of Spirobenzodiazepines

While the synthesis of benzodiazepines from o-phenylenediamines is known, the application of this chemistry in a three-component reaction with tetronic acid and isatins to generate spirobenzodiazepines represents a novel extension.

Causality of Experimental Choices: The use of a mild and inexpensive catalyst like sulfamic acid in water provides an environmentally benign approach. Refluxing in water as a solvent avoids the use of hazardous organic solvents and often simplifies the work-up procedure.

Experimental Protocol: Synthesis of Spirobenzodiazepines [2]

-

To a solution of tetronic acid (1 mmol) and o-phenylenediamine (1 mmol) in water, add the desired isatin (1 mmol).

-

Add a catalytic amount of sulfamic acid.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, the product often precipitates from the aqueous solution.

-

The solid product can be isolated by filtration, washed with water, and dried.

Diagram of the Reaction Mechanism:

Caption: Proposed mechanism for spirobenzodiazepine synthesis.[2]

Catalytic Transformations and the Role of the Dichloro Substituents

The chloro groups on the 3,4-dichloro-1,2-benzenediamine backbone are not merely passive substituents. They can be actively involved in subsequent transformations, serving as handles for cross-coupling reactions or influencing the regioselectivity of further functionalization.

Palladium-Catalyzed Annulation Reactions

Transition metal-catalyzed C-H activation and annulation reactions represent a modern and efficient strategy for the construction of fused heterocyclic systems. While specific examples directly utilizing 3,4-dichloro-1,2-phenylenediamine in such annulations are emerging, the principles can be extrapolated from related systems. The electron-deficient nature of the aromatic ring in its derivatives can influence the propensity for C-H activation.

Conceptual Workflow for Palladium-Catalyzed Annulation:

Caption: Conceptual workflow for Pd-catalyzed annulation.

Future Outlook and Unexplored Territories